

Synthesis of N,N-Dimethylmorpholine-2-Carboxamide: A Technical Guide

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Compound of Interest

Compound Name: *N,N-dimethylmorpholine-2-carboxamide*

CAS No.: 135072-23-0

Cat. No.: B166608

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Executive Summary & Strategic Importance

The morpholine scaffold is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve aqueous solubility and metabolic stability compared to phenyl or piperidine analogues. Specifically, morpholine-2-carboxamides represent a privileged subclass, serving as key intermediates in the synthesis of inhibitors for targets such as PI3K, mTOR, and various GPCRs.

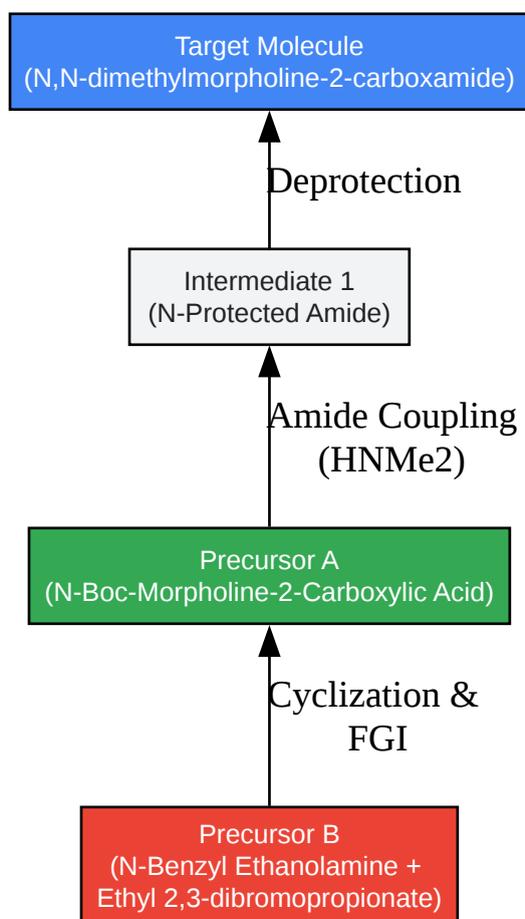
This guide details the synthesis of **N,N-dimethylmorpholine-2-carboxamide** (Structure 1). Unlike generic protocols, this document prioritizes regiochemical integrity and scalability, distinguishing between the synthesis of the racemic core and enantioselective approaches required for high-affinity drug candidates.

Target Molecule:

- IUPAC Name: **N,N-dimethylmorpholine-2-carboxamide**
- Molecular Formula:
- Key Challenge: Constructing the amide bond without racemization (if chiral) and managing the protection/deprotection of the secondary amine.

Retrosynthetic Analysis

To design a robust synthetic route, we deconstruct the target molecule (TM) into logical precursors. The analysis reveals two primary disconnects: the amide bond and the morpholine ring closure.



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Figure 1: Retrosynthetic tree illustrating the convergence from either a pre-formed morpholine core (Precursor A) or de novo ring construction (Precursor B).

Synthetic Routes[1][2][3][4][5][6][7][8][9][10]

Route A: The "MedChem" Standard (High Purity/Chiral Access)

Best for: Drug discovery, SAR studies, and enantiopure synthesis. Strategy: Amide coupling of commercially available N-Boc-morpholine-2-carboxylic acid followed by acidolytic deprotection.

Phase 1: Amide Coupling

The direct reaction of the carboxylic acid with dimethylamine requires activation. While thionyl chloride (

) can be used to generate the acid chloride, it often degrades acid-sensitive protecting groups (Boc). Therefore, a peptide coupling strategy using HATU or EDC is preferred for mildness and yield.

Reagents:

- Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2).
- Amine Source: Dimethylamine hydrochloride (2.0 eq).
- Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).
- Solvent: DMF or DCM.

Mechanism: The carboxylate attacks the HATU uronium center, forming an activated ester. The dimethylamine then attacks the carbonyl carbon, displacing the HOAt moiety to form the amide bond.

Phase 2: Deprotection

Removal of the Boc group releases the secondary amine.

Reagents:

- Acid: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).
- Scavenger: Triisopropylsilane (TIPS) (optional, if cations are reactive).

Route B: The "Process" Route (Scalable/Cost-Effective)

Best for: Multi-gram to Kilogram scale-up where cost of goods (COGs) is critical. Strategy: De novo assembly of the morpholine ring using inexpensive linear precursors.

Step 1: Alkylation & Cyclization Reaction of N-benzyl ethanolamine with ethyl 2,3-dibromopropionate. The benzyl group serves as a robust protecting group that withstands the basic cyclization conditions.

- Alkylation: N-benzyl ethanolamine attacks the

-carbon of the propionate.
- Cyclization: Intramolecular

attack of the alcohol oxygen onto the

-bromo position closes the ring.
- Result: Ethyl 4-benzylmorpholine-2-carboxylate.

Step 2: Aminolysis Direct conversion of the ester to the dimethylamide using dimethylamine in methanol/water at elevated temperature (or pressure vessel).

Step 3: Hydrogenolysis Removal of the benzyl group using

and Pd/C to yield the target.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of the (S)-enantiomer or racemate using the HATU coupling method, which ensures the highest success rate for research applications.

Material Requirements

Reagent	Equiv.	Role	Hazards
N-Boc-Morpholine-2-carboxylic acid	1.0	SM	Irritant
Dimethylamine HCl	1.5	Nucleophile	Hygroscopic
HATU	1.2	Coupling Agent	Sensitizer
DIPEA	3.0	Base	Corrosive
DMF (Anhydrous)	10 vol	Solvent	Repro. Toxin
4M HCl in Dioxane	5.0	Deprotection	Corrosive

Step-by-Step Workflow

Stage 1: Amide Bond Formation

- Setup: Charge a flame-dried round-bottom flask with N-Boc-morpholine-2-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL).
- Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes to allow formation of the active ester.
 - Note: The solution typically turns yellow.
- Addition: Add Dimethylamine hydrochloride (1.5 mmol) in one portion.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ ~ 259.1 for Boc-protected intermediate).
- Workup:
 - Dilute with EtOAc (50 mL).
 - Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).
 - Critical: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted acid and HATU byproducts.

- Dry over

, filter, and concentrate in vacuo.

- Purification: Flash column chromatography (0-5% MeOH in DCM) if necessary.

Stage 2: Boc-Deprotection

- Dissolution: Dissolve the intermediate amide in minimal DCM (2 mL).
- Acidolysis: Add 4M HCl in Dioxane (5 mL) dropwise at 0°C.
- Reaction: Stir at RT for 2 hours. Monitor for disappearance of the starting material by TLC (ninhydrin stain) or LC-MS.
- Isolation:
 - Concentrate the solvent in vacuo.[1]
 - Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the target.
 - Filter the white solid under nitrogen.
- Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust pH to >12 with 1M NaOH, and extract exhaustively with DCM/IPA (3:1).



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Figure 2: Sequential workflow for the "MedChem" synthesis route.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (400 MHz, DMSO-d6) - HCl Salt

- Amide Methyls: Two distinct singlets (due to restricted rotation) around 2.8–3.1 ppm.
- Morpholine Ring Protons:
 - C2-H (Chiral center): Multiplet at 4.2–4.5 ppm.
 - C3-H2: Multiplets at 3.0–3.5 ppm.
 - Ether protons (C5/C6): Multiplets at 3.6–4.0 ppm.
- Amine Proton: Broad singlet at 9.0–10.0 ppm ().

Mass Spectrometry (ESI)[7]

- Calculated Mass (Free Base): 158.11
- Observed [M+H]⁺: 159.1
- Fragmentations: Loss of dimethylamine (-45 Da) is a common fragmentation pathway.

Safety & Handling

- Dimethylamine: Highly flammable and volatile. Use the hydrochloride salt to avoid handling the gas, or use a solution in THF/MeOH.
- HATU: Potential allergen. Avoid inhalation of dust.

- DIPEA: Corrosive and flammable. Use in a fume hood.

References

- Morpholine Ring Synthesis
 - Title: "Synthesis of Morpholines"
 - Source: Organic Chemistry Portal
 - URL:[\[Link\]](#)
- Amide Coupling Methodology
 - Title: "Amide bond formation: beyond the myth of coupling reagents"
 - Source: Royal Society of Chemistry (Chem. Soc. Rev.)
 - URL:[\[Link\]](#)
- Specific Precursor Synthesis (N-Boc-Morpholine-2-carboxylic acid)
 - Title: "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid"
 - Source: ResearchGate (Synthetic Communic
 - URL:[\[Link\]](#)
- General Amide Coupling Protocols
 - Title: "Amide Coupling Reagents: A Guide"
 - Source: Hep
 - URL:[\[Link\]](#)

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Sources

- [1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Synthesis of N,N-Dimethylmorpholine-2-Carboxamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166608#synthesis-of-n-n-dimethylmorpholine-2-carboxamide\]](https://www.benchchem.com/product/b166608#synthesis-of-n-n-dimethylmorpholine-2-carboxamide)

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